N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277658
InChI: InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27)
SMILES:
Molecular Formula: C22H19FN2O3
Molecular Weight: 378.4 g/mol

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16277658

Molecular Formula: C22H19FN2O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide -

Specification

Molecular Formula C22H19FN2O3
Molecular Weight 378.4 g/mol
IUPAC Name N-(4-fluorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide
Standard InChI InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27)
Standard InChI Key UJYLXXLXFUMFSA-UHFFFAOYSA-N
Canonical SMILES C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a hexahydroquinoline backbone fused with a pyridine ring, substituted at key positions:

  • C-4: A carboxamide group linked to a 4-fluorophenyl moiety.

  • C-2: A hydroxy group.

  • C-5: A ketone (oxo) group.

  • C-7: A phenyl substituent.

The fluorophenyl group enhances lipophilicity and metabolic stability, critical for membrane permeability and pharmacokinetics . X-ray crystallography of analogous hexahydroquinolines reveals a non-planar structure, with the pyran ring adopting a boat conformation .

Spectral and Physicochemical Properties

  • Molecular Formula: C₂₂H₁₉FN₂O₃.

  • Molecular Weight: 378.4 g/mol.

  • IR Spectroscopy: Peaks at 3560–3238 cm⁻¹ (O-H, N-H), 1705 cm⁻¹ (C=O), and 1352 cm⁻¹ (S=O) .

  • NMR: Distinct signals for aromatic protons (δ 7.20–8.22 ppm) and fluorophenyl groups (δ −113.0 ppm in ¹⁹F NMR) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, often employing one-pot multicomponent strategies for efficiency :

Table 1: Key Synthesis Steps

StepDescriptionReagents/ConditionsYield
1Quinoline core formationFriedländer cyclization (aniline + ketone, H₂SO₄)70–85%
2Pyridine ring introductionSuzuki coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O)65–80%
3Amidation4-Fluoroaniline, DMF, 130–140°C60–75%

Industrial-scale production utilizes continuous flow reactors to enhance yield (up to 90%) and reduce waste .

Structural Modifications

  • Fluorophenyl Position: Para-substitution on the phenyl ring maximizes enzyme binding affinity .

  • Hydroxy Group: Essential for hydrogen bonding with biological targets (e.g., DNA gyrase) .

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Reference
HEPG25.4
MCF-77.7

Antimicrobial Effects

The compound exhibits broad-spectrum activity:

  • Gram-Positive Bacteria: MIC = 8 μg/mL (vs. S. aureus) .

  • Gram-Negative Bacteria: MIC = 16 μg/mL (vs. E. coli) .
    Mechanistically, it disrupts DNA gyrase and β-lactamase enzymes .

Enzyme Inhibition

  • COX-2 Selectivity: IC₅₀ = 0.17 μM (vs. COX-1 IC₅₀ = 0.56 μM) .

  • Lipoxygenase (LOX-15): 62% inhibition at 10 μM .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

CompoundSubstituentActivity (IC₅₀)
A4-Fluorophenyl5.4 μM (HEPG2)
B3-Chlorophenyl24.3 μM (HEPG2)
C4-Methoxyphenyl18.1 μM (HEPG2)

The 4-fluorophenyl group confers superior binding to hydrophobic enzyme pockets compared to chloro or methoxy analogues .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Lipophilicity (LogP): 3.2, favoring blood-brain barrier penetration.

  • Plasma Half-Life: 6.2 hours in rodent models .

Toxicity

  • Acute Toxicity (LD₅₀): >500 mg/kg in rats .

  • Genotoxicity: Negative in Ames test .

Future Directions

  • Clinical Trials: Phase I studies to assess safety in oncology.

  • Combination Therapies: Synergy with cisplatin or paclitaxel .

  • Nanoparticle Delivery: Enhancing bioavailability via liposomal encapsulation .

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